molecular formula C142H230N36O44S B593225 Ac-calpastatin (184-210) CAS No. 79079-11-1

Ac-calpastatin (184-210)

Cat. No.: B593225
CAS No.: 79079-11-1
M. Wt: 3177.67
InChI Key: ZXJCOYBPXOBJMU-HSQGJUDPSA-N
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Description

Mechanism of Action

Biochemical Pathways

The inhibition of calpains by Ac-Calpastatin (184-210) affects various biochemical pathways. Calpains are involved in the regulation of cell motility, cell cycle progression, and apoptosis . By inhibiting these enzymes, Ac-Calpastatin (184-210) can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It’s known that the compound is soluble in water at a concentration of 1 mg/ml , which could influence its absorption and distribution in the body

Result of Action

The inhibition of calpains by Ac-Calpastatin (184-210) can lead to various molecular and cellular effects. For instance, it has been suggested that the inhibition of calpain can induce an increase in secreted amyloid β-protein 1-42 . This could potentially have implications in the context of neurodegenerative diseases like Alzheimer’s disease.

Action Environment

The action of Ac-Calpastatin (184-210) is influenced by environmental factors such as the concentration of calcium ions, as calpains require micromolar and millimolar calcium concentrations for their activation . Furthermore, the stability of Ac-Calpastatin (184-210) could be affected by factors such as temperature, as it is recommended to be stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ac-calpastatin (184-210) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods: Industrial production of Ac-calpastatin (184-210) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ac-calpastatin (184-210) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.

    Cleavage Reagents: TFA for removing the peptide from the resin and deprotecting side chains.

    Solvents: DMF, DCM, and water for various stages of synthesis and purification.

Major Products: The major product of these reactions is the fully synthesized and purified Ac-calpastatin (184-210) peptide .

Scientific Research Applications

Ac-calpastatin (184-210) has a wide range of applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Employed to investigate the role of calpains in cellular processes such as apoptosis, cell migration, and signal transduction.

    Medicine: Explored for its potential therapeutic applications in diseases where calpain activity is dysregulated, such as neurodegenerative disorders and muscular dystrophies.

    Industry: Utilized in the development of calpain inhibitors for pharmaceutical research and drug discovery.

Comparison with Similar Compounds

Uniqueness: Ac-calpastatin (184-210) is unique due to its high selectivity and potency as a calpain inhibitor. Unlike small molecule inhibitors, it is a peptide-based inhibitor, which allows for more specific interactions with the target proteases. Additionally, its reversible inhibition provides a controlled means of modulating calpain activity in various experimental settings .

Properties

InChI

InChI=1S/C75H160N23O5/c1-10-58(8)71(96-52-70(59(9)99)95-51-69(57(6)7)94-48-64(27-29-73(102)103)90-45-61(22-17-34-87-74(79)80)85-33-16-12-11-14-30-76)54-98-40-20-25-68(98)53-97-39-19-24-67(97)50-93-60(21-13-15-31-77)43-84-37-38-86-62(23-18-35-88-75(81)82)46-89-63(26-28-72(100)101)47-91-66(42-56(4)5)49-92-65(41-55(2)3)44-83-36-32-78/h16,36-37,55-71,83-86,89-96,99H,10-15,17-35,38-54,76-78H2,1-9H3,(H,100,101)(H,102,103)(H4,79,80,87)(H4,81,82,88)/t58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFHGYXNXOVYIE-DMJQNVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1CCCC1CN2CCCC2CNC(CCCCN)CN[CH]CNC(CCCN=C(N)N)CNC(CCC(=O)O)CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN)NCC(C(C)O)NCC(C(C)C)NCC(CCC(=O)O)NCC(CCCN=C(N)N)NC[CH]CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CN1CCC[C@H]1CN2CCC[C@H]2CN[C@@H](CCCCN)CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN)NC[C@H]([C@@H](C)O)NC[C@H](C(C)C)NC[C@H](CCC(=O)O)NC[C@H](CCCN=C(N)N)NC[CH]CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H160N23O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1464.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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